5,7-bis(2-ethylhexyl)-1,3-dithiophen-2-ylthieno[3,4-f][2]benzothiole-4,8-dione
Overview
Description
5,7-bis(2-ethylhexyl)-1,3-dithiophen-2-ylthieno3,4-fbenzothiole-4,8-dione is a complex organic compound known for its unique electronic properties. It is often used in the field of organic electronics, particularly in the development of non-fullerene polymeric solar cells due to its strong electron-accepting capabilities .
Mechanism of Action
Target of Action
The primary target of this compound is the photocatalytic hydrogen evolution process . It is used in the construction of sulfone-based dual acceptor copolymers which are used as photocatalysts for hydrogen evolution by water splitting .
Mode of Action
The compound interacts with its targets through a sulfide oxidation tuning approach . This approach involves constructing a series of sulfone-based dual acceptor copolymers with different numbers of sulfonyl groups . The sulfone group acts as an electron-output site due to its strong electron-withdrawing ability .
Biochemical Pathways
The compound affects the photocatalytic hydrogen evolution pathway . By acting as an electron-output site, the sulfone group in the compound enhances the efficiency of the photocatalytic hydrogen evolution process .
Pharmacokinetics
Its chemical properties such as boiling point and density have been predicted . The compound has a predicted boiling point of 635.7±55.0 °C and a predicted density of 1.385±0.06 g/cm3 .
Result of Action
The compound’s action results in highly efficient photocatalytic hydrogen evolution . The resulting polymer, PBDTTS-1SO, displayed high photocatalytic activities of 97.1 mmol h −1 g −1 and 473 μmol h −1 (6 mg) under visible-light illumination . It also had an apparent quantum yield exceeding 18% at a wavelength of 500 nm .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as light. For instance, the compound’s photocatalytic activities were observed under visible-light illumination . .
Biochemical Analysis
Biochemical Properties
1,3-Bis(2-ethylhexyl)-5,7-di(thiophen-2-yl)benzo[1,2-c:4,5-c’]dithiophene-4,8-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to interact with electron-transporting proteins, enhancing their efficiency in biochemical pathways. Additionally, it binds to specific enzymes involved in redox reactions, modulating their activity and contributing to the regulation of cellular oxidative stress .
Cellular Effects
The effects of 1,3-Bis(2-ethylhexyl)-5,7-di(thiophen-2-yl)benzo[1,2-c:4,5-c’]dithiophene-4,8-dione on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to enhance the expression of genes involved in antioxidant defense mechanisms, thereby protecting cells from oxidative damage. Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of 1,3-Bis(2-ethylhexyl)-5,7-di(thiophen-2-yl)benzo[1,2-c:4,5-c’]dithiophene-4,8-dione involves several key interactions at the molecular level. The compound binds to specific biomolecules, including proteins and enzymes, altering their conformation and activity. It acts as an electron donor or acceptor in redox reactions, influencing the redox state of cells. Additionally, it modulates enzyme activity by binding to their active sites, either inhibiting or activating their function. These interactions result in changes in gene expression and cellular responses to environmental stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Bis(2-ethylhexyl)-5,7-di(thiophen-2-yl)benzo[1,2-c:4,5-c’]dithiophene-4,8-dione have been observed to change over time. The compound exhibits stability under various conditions, but its activity can be influenced by factors such as temperature, pH, and exposure to light. Over extended periods, the compound may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and modulation of metabolic processes .
Dosage Effects in Animal Models
The effects of 1,3-Bis(2-ethylhexyl)-5,7-di(thiophen-2-yl)benzo[1,2-c:4,5-c’]dithiophene-4,8-dione vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular antioxidant defenses and improve metabolic efficiency. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which adverse effects become prominent .
Metabolic Pathways
1,3-Bis(2-ethylhexyl)-5,7-di(thiophen-2-yl)benzo[1,2-c:4,5-c’]dithiophene-4,8-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in redox reactions, influencing the cellular redox state. The compound also affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites. These interactions contribute to the regulation of cellular energy production and oxidative stress responses .
Transport and Distribution
The transport and distribution of 1,3-Bis(2-ethylhexyl)-5,7-di(thiophen-2-yl)benzo[1,2-c:4,5-c’]dithiophene-4,8-dione within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. It accumulates in specific tissues, where it exerts its biochemical effects. The localization and accumulation of the compound are influenced by factors such as its chemical properties and interactions with cellular transporters .
Subcellular Localization
The subcellular localization of 1,3-Bis(2-ethylhexyl)-5,7-di(thiophen-2-yl)benzo[1,2-c:4,5-c’]dithiophene-4,8-dione is critical for its activity and function. The compound is directed to specific cellular compartments, including the mitochondria and endoplasmic reticulum, where it interacts with key biomolecules. Targeting signals and post-translational modifications play a role in directing the compound to these compartments. The subcellular localization of the compound influences its ability to modulate cellular processes and responses to environmental stimuli .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-bis(2-ethylhexyl)-1,3-dithiophen-2-ylthieno3,4-fbenzothiole-4,8-dione typically involves multiple steps. One common method includes the bromination of 1,3-dithiophen-2-ylthieno3,4-fThe reaction conditions often require a controlled environment with specific temperatures and the use of catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5,7-bis(2-ethylhexyl)-1,3-dithiophen-2-ylthieno3,4-fbenzothiole-4,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reagents such as bromine or chlorine are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
5,7-bis(2-ethylhexyl)-1,3-dithiophen-2-ylthieno3,4-fbenzothiole-4,8-dione has several scientific research applications:
Chemistry: Used in the synthesis of new conjugated polymers for electronic applications.
Medicine: Research is ongoing into its use in drug delivery systems.
Industry: Widely used in the production of organic solar cells and other electronic devices.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(5-bromo-2-thienyl)-5,7-bis(2-ethylhexyl)-4H,8H-benzo[1,2-c:4,5-c’]dithiophene-4,8-dione
- Poly[4,8-bis(5-(2-ethylhexyl)-2-thienyl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl]-2,5-thiophenediyl[5,7-bis(2-ethylhexyl)-4,8-dioxo-4H,8H-benzo[1,2-c:4,5-c’]dithiophene-1,3-diyl]
Uniqueness
What sets 5,7-bis(2-ethylhexyl)-1,3-dithiophen-2-ylthieno3,4-fbenzothiole-4,8-dione apart from similar compounds is its enhanced electron-accepting ability and stability under various conditions. This makes it particularly suitable for use in high-performance electronic devices .
Properties
IUPAC Name |
5,7-bis(2-ethylhexyl)-1,3-dithiophen-2-ylthieno[3,4-f][2]benzothiole-4,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40O2S4/c1-5-9-13-21(7-3)19-25-27-28(26(39-25)20-22(8-4)14-10-6-2)32(36)30-29(31(27)35)33(23-15-11-17-37-23)40-34(30)24-16-12-18-38-24/h11-12,15-18,21-22H,5-10,13-14,19-20H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHDMAXVJHPGNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=C2C(=C(S1)CC(CC)CCCC)C(=O)C3=C(SC(=C3C2=O)C4=CC=CS4)C5=CC=CS5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40O2S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was 1,3-Bis(2-ethylhexyl)-5,7-di(thiophen-2-yl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione (BDD) chosen as a component in this research on ternary polymer solar cells?
A: The researchers chose BDD due to its known beneficial properties in organic semiconductors. Specifically, BDD possesses strong absorption characteristics and promotes planar molecular configurations, both of which are advantageous for efficient charge transport within the active layer of a solar cell. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.